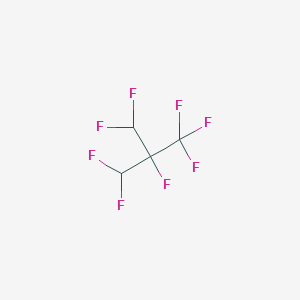
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H, which allows for the nucleophilic transfer of a difluoromethyl group to various substrates . This method is operationally simple and does not require the handling of sensitive metal complexes.
Industrial Production Methods
Industrial production of this compound often involves metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized fluorinated compounds, while substitution reactions may produce a variety of substituted fluorinated products.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the stability, reactivity, and bioavailability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodifluoromethane (ClCF2H): Used as a refrigerant and industrial cooling agent.
Difluoromethane (CH2F2): Employed in various industrial applications and as a refrigerant.
Uniqueness
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane is unique due to its high fluorine content, which imparts significant stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
65781-21-7 |
|---|---|
Molekularformel |
C4H2F8 |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,1,1,2,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2F8/c5-1(6)3(9,2(7)8)4(10,11)12/h1-2H |
InChI-Schlüssel |
JHNVZNKTGCNIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


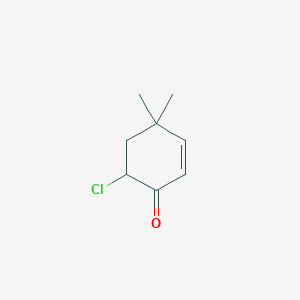
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

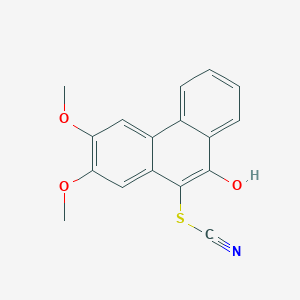
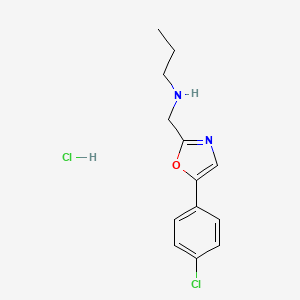

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
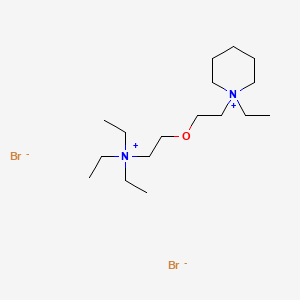
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)


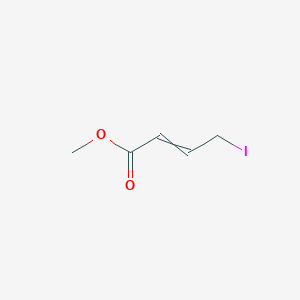
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
